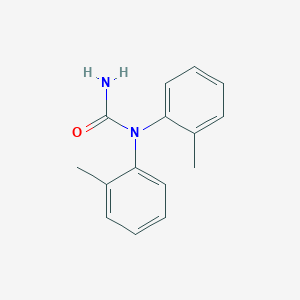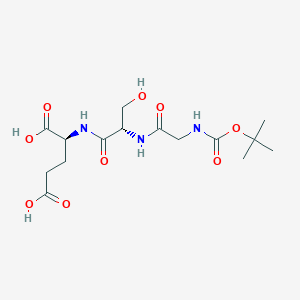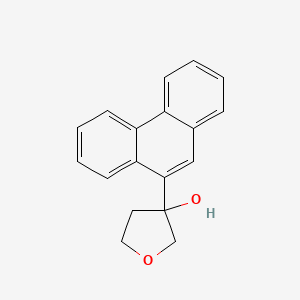![molecular formula C15H19NO3 B14487747 Methyl 6-oxo-6-[(1-phenylethyl)amino]hex-3-enoate CAS No. 65696-41-5](/img/structure/B14487747.png)
Methyl 6-oxo-6-[(1-phenylethyl)amino]hex-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-oxo-6-[(1-phenylethyl)amino]hex-3-enoate is an organic compound with a complex structure that includes a phenylethylamine moiety and an enoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-oxo-6-[(1-phenylethyl)amino]hex-3-enoate typically involves the reaction of a nitroalkane with (S)-1-phenylethan-1-amine in a solvent such as dimethoxyethane (DME) at room temperature. The reaction mixture is then quenched with hydrochloric acid and extracted with dichloromethane (DCM). The organic layer is dried and concentrated to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-oxo-6-[(1-phenylethyl)amino]hex-3-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenylethylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Methyl 6-oxo-6-[(1-phenylethyl)amino]hex-3-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 6-oxo-6-[(1-phenylethyl)amino]hex-3-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-oxo-6-[(1-phenylethyl)amino]hexanoate: Similar structure but lacks the enoate group.
Ethyl 6-oxo-6-[(1-phenylethyl)amino]hex-3-enoate: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 6-oxo-6-[(1-phenylethyl)amino]hex-3-enoate is unique due to the presence of both the phenylethylamine and enoate ester groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
65696-41-5 |
|---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
methyl 6-oxo-6-(1-phenylethylamino)hex-3-enoate |
InChI |
InChI=1S/C15H19NO3/c1-12(13-8-4-3-5-9-13)16-14(17)10-6-7-11-15(18)19-2/h3-9,12H,10-11H2,1-2H3,(H,16,17) |
InChI Key |
WVUOYNLKIQEUAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC=CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



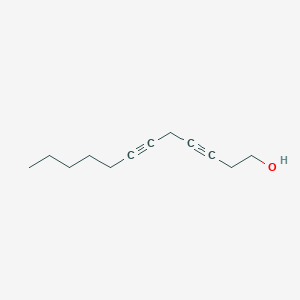


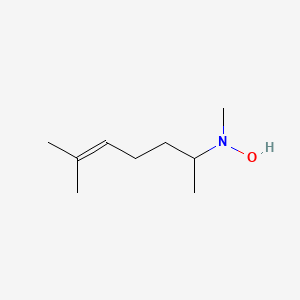
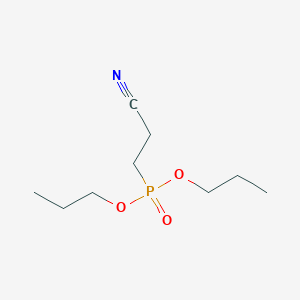
![6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B14487726.png)
![[3-(Chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate](/img/structure/B14487733.png)
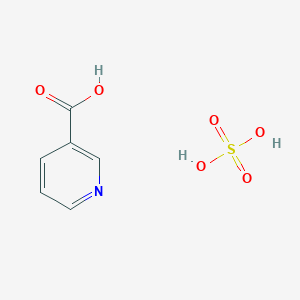
![Urea, N'-[(8a)-2-chloro-6-methylergolin-8-yl]-N,N-diethyl-](/img/structure/B14487740.png)

